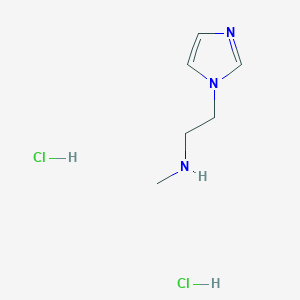![molecular formula C20H26N6 B12473483 6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473483.png)
6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of a base like Hunig’s base in n-butanol, followed by oxidation and nucleophilic displacement, can yield the desired compound .
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. The scalability of the synthesis process is also a critical factor in industrial settings.
化学反応の分析
Types of Reactions
6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like m-CPBA.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Bases like Hunig’s base and solvents like n-butanol are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis induction .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their CDK inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a slightly different structure but exhibit similar biological activities.
Uniqueness
6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards CDKs. This makes it a valuable compound for targeted cancer therapy research .
特性
分子式 |
C20H26N6 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H26N6/c1-13-6-5-7-16(9-13)22-18-17-10-21-25(4)19(17)24-20(23-18)26-11-14(2)8-15(3)12-26/h5-7,9-10,14-15H,8,11-12H2,1-4H3,(H,22,23,24) |
InChIキー |
PSQIGYSXZKWMGK-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12473402.png)
![2-cyano-3-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-cyclohexylprop-2-enamide](/img/structure/B12473409.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12473418.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473427.png)
![4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12473442.png)

![N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12473447.png)
![N-(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B12473464.png)
![N'-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B12473475.png)
![N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12473477.png)

![2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12473485.png)
![N-(4-{[(E)-furan-2-ylmethylidene]amino}phenyl)acetamide](/img/structure/B12473490.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12473493.png)
